molecular formula C8H13N3OS B14774555 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

Cat. No.: B14774555
M. Wt: 199.28 g/mol
InChI Key: JALDDVGOYBTSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various potent biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide, often involves multi-step reactions. One common method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Another approach is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .

Industrial Production Methods

Industrial production methods for thiazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact mechanism depends on the specific structure and functional groups present in the compound.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide

InChI

InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3

InChI Key

JALDDVGOYBTSPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CN=CS1)N

Origin of Product

United States

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